2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one
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Overview
Description
2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenoxypropyl group, and a dihydroquinazolinone core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazolinone intermediate.
Attachment of the Methoxyphenoxypropyl Group: This step involves the reaction of the quinazolinone intermediate with a methoxyphenoxypropyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents or organometallic reagents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or pharmacological context.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-[3-(4-hydroxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one: Similar structure but with a hydroxy group instead of a methoxy group.
2-(4-chlorophenyl)-3-[3-(4-ethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the methoxyphenoxypropyl group, in particular, may confer unique properties compared to similar compounds with different substituents.
Properties
Molecular Formula |
C24H21ClN2O3 |
---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4-one |
InChI |
InChI=1S/C24H21ClN2O3/c1-29-19-11-13-20(14-12-19)30-16-4-15-27-23(17-7-9-18(25)10-8-17)26-22-6-3-2-5-21(22)24(27)28/h2-3,5-14H,4,15-16H2,1H3 |
InChI Key |
HSRQZYGLYUUTBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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